3-(2-Methoxy-5-methyl-benzyl)-piperidine
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Overview
Description
3-(2-Methoxy-5-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a 2-methoxy-5-methyl-benzyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methyl-benzyl)-piperidine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
3-(2-Methoxy-5-methyl-benzyl)-piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxybenzyl)-piperidine
- 3-(2-Methylbenzyl)-piperidine
- 3-(2-Methoxy-4-methylbenzyl)-piperidine
Uniqueness
3-(2-Methoxy-5-methyl-benzyl)-piperidine is unique due to the specific positioning of the methoxy and methyl groups on the benzyl ring. This structural feature can significantly impact its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
955315-16-9 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(2-methoxy-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-14(16-2)13(8-11)9-12-4-3-7-15-10-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
YTSHBJLBSBZDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2CCCNC2 |
Origin of Product |
United States |
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